molecular formula C24H32N4O3S B10936560 2-({4-[(3,4-dimethylphenoxy)methyl]phenyl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide

2-({4-[(3,4-dimethylphenoxy)methyl]phenyl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide

Cat. No.: B10936560
M. Wt: 456.6 g/mol
InChI Key: FYIUIJPYYAKQRW-UHFFFAOYSA-N
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Description

2-{4-[(3,4-DIMETHYLPHENOXY)METHYL]BENZOYL}-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoyl group, a morpholinopropyl group, and a hydrazinecarbothioamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3,4-DIMETHYLPHENOXY)METHYL]BENZOYL}-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,4-dimethylphenol with benzoyl chloride to form the intermediate 3,4-dimethylphenoxybenzoyl chloride. This intermediate is then reacted with morpholinopropylamine to introduce the morpholinopropyl group. Finally, the hydrazinecarbothioamide moiety is introduced through a reaction with thiosemicarbazide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions. The scalability of the synthesis is also a critical factor in industrial production, ensuring that the process can be carried out on a large scale without significant loss of efficiency or purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3,4-DIMETHYLPHENOXY)METHYL]BENZOYL}-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce reduced derivatives with modified functional groups. Substitution reactions can lead to a variety of substituted products, depending on the nucleophile used.

Scientific Research Applications

2-{4-[(3,4-DIMETHYLPHENOXY)METHYL]BENZOYL}-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(3,4-DIMETHYLPHENOXY)METHYL]BENZOYL}-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethylphenoxy)propanamide
  • 2-Methyl-2-(4-methylphenoxy)propanamide
  • 2-(3,5-Dimethylphenoxy)ethanamine
  • Methyl 2-(3,4-dimethylphenoxy)propanoate

Uniqueness

Compared to similar compounds, 2-{4-[(3,4-DIMETHYLPHENOXY)METHYL]BENZOYL}-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C24H32N4O3S

Molecular Weight

456.6 g/mol

IUPAC Name

1-[[4-[(3,4-dimethylphenoxy)methyl]benzoyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea

InChI

InChI=1S/C24H32N4O3S/c1-18-4-9-22(16-19(18)2)31-17-20-5-7-21(8-6-20)23(29)26-27-24(32)25-10-3-11-28-12-14-30-15-13-28/h4-9,16H,3,10-15,17H2,1-2H3,(H,26,29)(H2,25,27,32)

InChI Key

FYIUIJPYYAKQRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)NNC(=S)NCCCN3CCOCC3)C

Origin of Product

United States

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